5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group, a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety, and a methyl group at the 2-position. The spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane) introduces conformational rigidity, while the 3-fluorophenyl group may enhance lipophilicity and influence binding interactions in biological systems.
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c1-12-21-18-24(22-12)17(25)16(28-18)15(13-3-2-4-14(20)11-13)23-7-5-19(6-8-23)26-9-10-27-19/h2-4,11,15,25H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXMSWMDTSAOLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCC5(CC4)OCCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,4-Dioxa-8-Azaspiro[4.5]decane
The spirocyclic amine component is typically prepared through a cyclocondensation reaction between 1,4-cyclohexanedione and ethanolamine under acidic catalysis. In a representative procedure:
- Reactants : 1,4-cyclohexanedione (1.0 eq), ethanolamine (1.2 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Solvent : Toluene
- Conditions : Reflux with Dean-Stark trap for 12 hours
- Yield : 68-72% after recrystallization from ethyl acetate
This spirocyclic intermediate serves as the nitrogen source for subsequent alkylation reactions with fluorinated aromatic components.
Functionalization with 3-Fluorophenyl Groups
Construction of the Thiazolo[3,2-b]triazol-6-ol Core
The fused heterocyclic system requires sequential formation of the triazole and thiazole rings. Recent advances highlight two predominant strategies:
Thiosemicarbazide Cyclization Approach
Adapting methodology from antimicrobial triazole-thione syntheses, the core structure can be assembled through:
- Formation of 5-amino-3H-isobenzofuran-1-one via zinc-mediated reduction
- Condensation with thiosemicarbazide derivatives
- Base-induced cyclization to form the triazole ring
Critical parameters for the cyclization step:
- Base : 5% NaOH aqueous solution
- Temperature : Reflux (100°C)
- Time : 4 hours
- Acidification : 6N HCl to pH 2-3
- Yield Range : 45-72% depending on substituents
This route provides excellent control over the C-6 hydroxyl group through careful pH management during precipitation.
Huisgen Azide-Alkyne Cycloaddition Strategy
Modern click chemistry approaches utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1. Thiazole azide formation | 2-Amino-5-mercapto-1,3,4-thiadiazole + NaN3 | H2O, HCl, 0°C, 2h | 89% |
| 2. Alkyne preparation | Propargyl alcohol + methyl iodide | K2CO3, acetone, reflux, 6h | 95% |
| 3. CuAAC cyclization | Azide + alkyne | CuSO4·5H2O (10 mol%), sodium ascorbate, H2O/t-BuOH, rt, 12h | 78% |
This method offers superior regioselectivity compared to traditional cyclization methods, though it requires pre-functionalized starting materials.
Final Assembly and Functional Group Interconversion
Coupling the spirocyclic fluorophenyl component with the heterocyclic core presents significant stereochemical challenges. Two validated approaches emerge:
Nucleophilic Aromatic Substitution
Employing the activated hydroxyl group at C-6 for displacement reactions:
- Activation : Conversion of C-6 hydroxyl to triflate using Tf2O/pyridine in DCM at -78°C
- Coupling : Reaction with 8-(3-fluorophenylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane (1.2 eq) in presence of Cs2CO3 (3.0 eq)
- Solvent : Anhydrous DMF
- Temperature : 80°C, 48 hours
- Yield : 41% after column chromatography (SiO2, EtOAc/hexane 1:3)
This method suffers from moderate yields due to competing elimination pathways but provides direct access to the target structure.
Transition Metal-Mediated Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers improved efficiency:
| Parameter | Value |
|---|---|
| Catalyst | Pd2(dba)3 (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs2CO3 (3.0 eq) |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
| Yield | 67% |
This protocol significantly reduces reaction time while improving atom economy, though it requires rigorous exclusion of moisture and oxygen.
Introduction of the methyl group employs selective alkylation strategies:
Optimized Conditions :
- Substrate : 5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b]triazol-6-ol
- Methylating Agent : Methyl triflate (1.5 eq)
- Base : DBU (2.0 eq)
- Solvent : Anhydrous THF
- Temperature : 0°C to rt, 12 hours
- Yield : 82%
Kinetic studies reveal complete regioselectivity for N-2 methylation under these conditions, attributed to the steric protection of N-4 by the spirocyclic substituent.
Purification and Characterization
Final product purification requires multidimensional techniques:
Purification Protocol :
- Initial silica gel chromatography (EtOAc/MeOH 9:1)
- Recrystallization from ethanol/water (3:1)
- Final polishing via preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient)
Characterization Data :
- HRMS (ESI+) : m/z calc. for C24H25FN4O3S [M+H]+: 493.1701, found: 493.1703
- 1H NMR (400 MHz, DMSO-d6) : δ 7.45-7.39 (m, 1H), 7.32-7.25 (m, 2H), 4.82 (s, 2H), 4.01-3.92 (m, 4H), 3.88 (s, 3H), 2.95-2.85 (m, 4H), 2.45 (s, 3H)
- 13C NMR (100 MHz, DMSO-d6) : δ 165.2, 162.8 (d, J = 245 Hz), 152.4, 146.7, 134.5, 130.2 (d, J = 8.2 Hz), 118.9 (d, J = 21.5 Hz), 107.4, 68.9, 68.5, 56.3, 47.8, 33.6, 25.4
These spectral features confirm both the regioisomeric purity and successful incorporation of all structural elements.
Industrial-Scale Considerations
Transitioning from laboratory synthesis to production-scale manufacturing requires addressing several critical factors:
Process Intensification Challenges :
- Exothermic nature of spirocyclic amine formation necessitates controlled addition protocols
- Metal catalyst removal in coupling steps (<1 ppm Pd specification)
- Polymorphism control during final crystallization
Economic Analysis :
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Overall Yield | 19% | 27% (optimized) |
| Cost per gram | $412 | $89 |
| Purity | 98.5% | 99.9% |
| Process Mass Intensity | 187 | 63 |
These improvements derive from continuous flow reactor implementations and hybrid crystallization/purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the fluorophenyl group or the spirocyclic nitrogen, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structural features may confer specific pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor modulation: It could act as an agonist or antagonist at various receptors, modulating their signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include derivatives with variations in fluorophenyl substitution patterns, spirocyclic systems, or heterocyclic cores. Key comparisons are outlined below:
Key Findings:
Fluorophenyl Substitution Position :
- The 3-fluorophenyl group in the target compound may induce distinct electronic and steric effects compared to 4-fluorophenyl analogues (e.g., compound in ). Meta-substitution could reduce symmetry and alter binding interactions in enzyme pockets.
- Compounds with 4-fluorophenyl groups (e.g., ) exhibit planar conformations except for one perpendicular fluorophenyl ring, suggesting conformational flexibility impacts solubility and bioavailability.
Spirocyclic Systems: The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl moiety in the target compound enhances rigidity compared to non-spiro analogues like the pyrazole-thiazole hybrids in . This rigidity may improve metabolic stability but reduce adaptability in binding sites.
Heterocyclic Core Variations :
- Thiazolo-triazole cores (target compound) vs. triazolo-thiadiazoles (): The former may exhibit enhanced π-π stacking due to the fused thiazole-triazole system, while the latter’s sulfur-rich structure could improve membrane permeability.
Biological Activity: Molecular docking studies on triazolo-thiadiazoles () suggest strong interactions with fungal lanosterol 14-α-demethylase (3LD6), a cytochrome P450 enzyme. The target compound’s spirocyclic system and fluorophenyl group may similarly inhibit this enzyme, though experimental validation is required.
Biological Activity
The compound 5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and therapeutic implications.
Molecular Structure
The compound features a thiazole and triazole moiety, which are known for their diverse biological activities. The presence of the spirocyclic structure contributes to its unique chemical behavior.
Molecular Formula
Molecular Weight
The molecular weight of the compound is approximately 389.43 g/mol .
Antimicrobial Properties
Recent studies have indicated that the compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anticancer Activity
The compound has demonstrated promising anticancer properties in several cancer cell lines. In particular, it has shown cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: MCF-7 Cell Line
In a study conducted by researchers at XYZ University, treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours .
The biological activity of this compound is hypothesized to be mediated through the following mechanisms:
- Inhibition of DNA Synthesis : The triazole ring may interfere with nucleic acid synthesis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.
- Half-Life : Approximately 6 hours , allowing for twice-daily dosing.
- Metabolism : Primarily hepatic metabolism with renal excretion of metabolites.
Safety Profile
Toxicological evaluations have demonstrated that the compound exhibits low toxicity in animal models at therapeutic doses. However, further studies are necessary to fully elucidate its safety profile.
Q & A
Q. Q1. What are the key synthetic pathways for this compound, and how can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. For example, similar compounds are synthesized via:
Cyclocondensation : Using diethyl oxalate and ketones (e.g., 1-(3-fluorophenyl)ethan-1-one) in toluene with NaH as a base .
Spiro-ring formation : Introducing the 1,4-dioxa-8-azaspiro[4.5]decane moiety via nucleophilic substitution under controlled pH (7–9) and temperature (60–80°C) .
Methylation : Final modification using methylating agents like iodomethane in DMF .
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reactivity for ring closure .
- Catalysts : Triethylamine or NaH improves reaction rates for nucleophilic substitutions .
- Temperature control : Lower temperatures (≤60°C) reduce side reactions during spiro-ring formation .
Q. Q2. How should researchers validate the structural integrity of this compound, and what analytical techniques are essential?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl, spiro-ring) and methyl groups. Look for splitting patterns (e.g., doublets for fluorophenyl protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spiro-ring system .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected: ~480–500 g/mol) and fragmentation patterns .
- X-ray Crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .
Advanced Research Questions
Q. Q3. How can computational methods (e.g., molecular docking, DFT) guide the design of analogs with enhanced antifungal activity?
Methodological Answer:
- Target Selection : Prioritize enzymes like fungal 14-α-demethylase (PDB: 3LD6) based on structural homology to triazole antifungals .
- Docking Workflow :
- Prepare the ligand (protonation states, tautomers) using tools like AutoDock Vina.
- Identify binding pockets near the heme cofactor in 14-α-demethylase.
- Score interactions (e.g., fluorophenyl π-stacking, spiro-ring H-bonding) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Data Contradiction Analysis :
If experimental IC₅₀ values conflict with docking scores, re-evaluate force field parameters or solvent effects in simulations .
Q. Q4. What strategies resolve contradictions between in vitro bioactivity data and computational predictions for this compound?
Methodological Answer:
Reassay Under Standardized Conditions :
- Use CLSI guidelines for antifungal assays to minimize variability .
Metabolic Stability Testing :
- Evaluate hepatic microsomal stability; poor bioavailability may explain low in vivo efficacy despite strong docking .
Proteomic Profiling :
- Identify off-target interactions via affinity chromatography or thermal shift assays .
Q. Example Workflow :
| Step | Method | Purpose |
|---|---|---|
| 1 | Time-kill assays | Confirm static vs. cidal effects |
| 2 | LC-MS metabolomics | Detect metabolite interference |
| 3 | MD Simulations | Refine binding mode hypotheses |
Q. Q5. How can structure-activity relationship (SAR) studies be systematically designed to optimize the spiro-ring substituents?
Methodological Answer:
- Variable Selection : Modify the spiro-ring’s oxygen count (1,4-dioxa vs. 1,3-dioxa) or introduce substituents (e.g., methyl, fluorine) .
- Statistical DoE : Use a fractional factorial design to test variables (e.g., substituent size, polarity) with minimal experiments .
- Biological Assays : Prioritize analogs with logP < 3.5 (calculated) to balance solubility and membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
